molecular formula C16H21N3O3 B4729689 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol

1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol

Cat. No. B4729689
M. Wt: 303.36 g/mol
InChI Key: FGLFWMDIJYTUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol, also known as MBC-11, is a benzimidazole-based compound that has been extensively studied for its potential therapeutic applications. MBC-11 is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, and its inhibition by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of several viruses by targeting the CK2-mediated phosphorylation of viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits the phosphorylation of several proteins involved in cell proliferation and survival, leading to reduced cell proliferation and induction of apoptosis. In animal models of neurodegenerative diseases, this compound has been shown to reduce neuronal damage and improve cognitive function. This compound has also been shown to inhibit the replication of several viruses by targeting the CK2-mediated phosphorylation of viral proteins.

Advantages and Limitations for Lab Experiments

1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has also been shown to have therapeutic potential in various diseases such as cancer and neurodegenerative disorders. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor, which may limit its efficacy in vivo. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in other diseases such as viral infections and autoimmune disorders. In addition, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of more effective therapies. Finally, the investigation of the off-target effects of this compound on other kinases may provide insights into the role of these kinases in various cellular processes.

Scientific Research Applications

1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus.

properties

IUPAC Name

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-14(20)16-17-12-5-3-4-6-13(12)19(16)11-15(21)18-7-9-22-10-8-18/h3-6,14,20H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLFWMDIJYTUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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